2-Amino-5-bromo-4-methoxypyrimidine
Overview
Description
2-Amino-5-bromo-4-methoxypyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-bromo-4-methoxypyrimidine typically involves the bromination of 4-methoxypyrimidine followed by amination. One common method includes the reaction of 4-methoxypyrimidine with bromine in the presence of a suitable catalyst to introduce the bromine atom at the 5-position.
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-bromo-4-methoxypyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, which can be useful in further synthetic applications.
Coupling Reactions: It can participate in Suzuki-Miyaura and other coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.
Oxidation Reactions: Often use oxidizing agents such as hydrogen peroxide or potassium permanganate.
Coupling Reactions: Utilize palladium catalysts and boronic acids or esters under mild conditions.
Major Products: The major products formed from these reactions include various substituted pyrimidines, which can have significant biological or material properties.
Scientific Research Applications
2-Amino-5-bromo-4-methoxypyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those with anticancer, antiviral, and antibacterial properties.
Material Science: Used in the development of novel materials with specific electronic or optical properties.
Biological Research: Acts as a probe or intermediate in the study of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-Amino-5-bromo-4-methoxypyrimidine depends on its specific application. In medicinal chemistry, it often interacts with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino and bromo groups allows for specific interactions with these targets, influencing various biological pathways .
Comparison with Similar Compounds
- 2-Amino-5-iodo-4-methoxypyrimidine
- 2,4-Diamino-6-methoxypyrimidine
- 2-Amino-4-methoxypyrimidine
- 2-Amino-4-methoxy-6-methylpyrimidine
- 2-Amino-4,6-dimethoxypyrimidine
Comparison: 2-Amino-5-bromo-4-methoxypyrimidine is unique due to the presence of both the bromo and methoxy groups, which confer specific reactivity and properties. Compared to its analogs, it may exhibit different biological activities or material properties, making it a valuable compound for diverse applications .
Biological Activity
2-Amino-5-bromo-4-methoxypyrimidine (C₄H₄BrN₃O) is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound consists of a pyrimidine ring with the following substituents:
- Amino group at position 2
- Bromo group at position 5
- Methoxy group at position 4
This unique arrangement contributes significantly to its chemical reactivity and biological activity. The molecular weight of this compound is approximately 190.00 g/mol.
Compound Name | Molecular Formula | Unique Features |
---|---|---|
This compound | C₄H₄BrN₃O | Contains a methoxy group at position 4 |
5-Bromo-2-methylpyrimidin-4-ol | C₅H₅BrN₂O | Methyl substitution at position 2 |
5-Bromo-N,N-dimethylpyrimidin-2-amine | C₇H₈BrN₃ | Dimethylamino group enhances lipophilicity |
Antimicrobial Activity
Research indicates that derivatives of pyrimidine compounds, including this compound, exhibit significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various pathogenic bacteria and fungi, making it a candidate for further development as an antimicrobial agent .
Anticancer Potential
The anticancer activity of this compound has been explored through various assays. For instance, studies have demonstrated its ability to induce apoptosis in cancer cell lines by disrupting cellular signaling pathways involved in cell proliferation and survival . The compound's mechanism may involve the inhibition of specific enzymes that are crucial for nucleotide synthesis, thereby affecting DNA replication in cancer cells.
The biological activity of this compound is primarily attributed to its interaction with biological macromolecules such as proteins and nucleic acids. Preliminary findings suggest that it may act as an enzyme inhibitor, particularly targeting enzymes involved in nucleotide metabolism. This interaction could lead to altered cellular functions and growth inhibition in pathogenic organisms .
Case Studies
- Antimicrobial Efficacy : A study investigated the antimicrobial effects of various pyrimidine derivatives, including this compound. The results indicated that this compound exhibited notable antibacterial activity against strains such as E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Cancer Cell Studies : In a controlled laboratory setting, the compound was tested on human colorectal adenocarcinoma (Caco-2) cells. The results showed a significant reduction in cell viability at concentrations ranging from 50 to 200 µM, suggesting its potential as a therapeutic agent in cancer treatment .
Properties
IUPAC Name |
5-bromo-4-methoxypyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3O/c1-10-4-3(6)2-8-5(7)9-4/h2H,1H3,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGRROWNSCFWHHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80661759 | |
Record name | 5-Bromo-4-methoxypyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80661759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36082-45-8 | |
Record name | 5-Bromo-4-methoxypyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80661759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-5-bromo-4-methoxypyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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